molecular formula C16H12N4O3 B3165544 2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 900019-84-3

2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3165544
CAS No.: 900019-84-3
M. Wt: 308.29 g/mol
InChI Key: IOYCHCJNBNXNFC-UHFFFAOYSA-N
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Description

2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a benzoxazinone core structure with a pyridinyl and oxadiazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridinyl or oxadiazolyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, toluene), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., tetrabutylammonium iodide). Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction and product yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzoxazinone derivatives .

Scientific Research Applications

2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of a benzoxazinone core with pyridinyl and oxadiazolyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-methyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c1-16(14(21)18-11-4-2-3-5-12(11)22-16)15-19-13(20-23-15)10-6-8-17-9-7-10/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYCHCJNBNXNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139562
Record name 2-Methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900019-84-3
Record name 2-Methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one

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